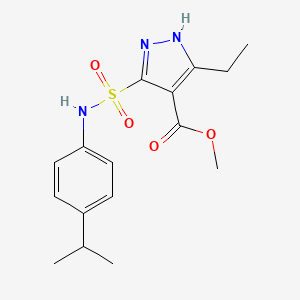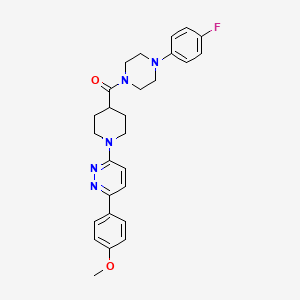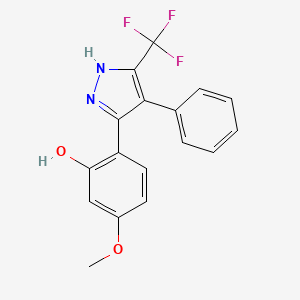![molecular formula C20H21N5O3 B2481443 N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide CAS No. 1323645-67-5](/img/structure/B2481443.png)
N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of chemicals that exhibit notable properties due to their unique structural features. The structural composition includes a benzimidazole moiety, an imidazolidinone ring, and a methoxyphenyl group, which are central to its diverse chemical properties and reactions.
Synthesis Analysis
The synthesis of related benzimidazole and imidazolidinone compounds involves multiple steps, including the formation of intermediate structures, use of specific reagents, and conditions tailored to achieve high purity and yields. Techniques such as NMR, IR, and Mass spectrometry are typically employed to confirm the chemical structures of synthesized compounds (Sethusankar et al., 2002).
Molecular Structure Analysis
X-ray diffraction studies and spectroscopic analyses are critical for understanding the molecular structure of these compounds. The planarity of the imidazolidine-2,4-dione system, the dihedral angles between different rings, and the stabilization of molecular structure through various interactions are key highlights. Intermolecular hydrogen bonds play a significant role in stabilizing the molecular packing (Sethusankar et al., 2002).
Chemical Reactions and Properties
The chemical reactivity of benzimidazole derivatives often involves interactions with various reagents leading to the formation of novel compounds with potential biological activities. These reactions are influenced by the nature of the substituents on the benzimidazole ring and the reaction conditions employed (Koppireddi et al., 2013).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are crucial for the application of these compounds in various fields. The crystal structure, determined by single-crystal X-ray diffraction, provides insights into the compound's stability and potential intermolecular interactions (Sethusankar et al., 2002).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different chemical reagents, stability under various conditions, and potential to undergo specific chemical transformations, are defined by the functional groups present in the compound. Studies on benzimidazole derivatives highlight their potential antioxidant and anti-inflammatory activities, which are attributed to their chemical structure (Koppireddi et al., 2013).
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Crystallography
The molecular structure and crystallography of related compounds to N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide have been a subject of study. For instance, a compound named 5-[Acetamido(phenyl)methyl]-5-methylimidazolidine-2,4-dione, with a similar molecular structure, has been examined. This compound crystallizes in a centrosymmetric space group, and its molecular structure is stabilized by various interactions, including C-H.O and N-H.O interactions (Sethusankar, Thennarasu, Velmurugan, & Jib-Kim, 2002).
Synthesis and Antibacterial Activity
Compounds with structural similarities to N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide have been synthesized and evaluated for their antibacterial activity. For example, synthesis and antibacterial activity of 2-(4-aminophenyl) benzimidazole-based pyramiding derivatives, which are related structurally, have been explored (Gullapelli, Thupurani, & Brahmeshwari, 2014).
Antimicrobial and Genotoxic Properties
Studies have also focused on the synthesis of 1H-benzoimidazol-2-ylamine derivatives, which are structurally related, for investigating their antimicrobial and genotoxic properties. These compounds' crystal and molecular structures were determined, and they exhibited significant antimicrobial activities (Benvenuti et al., 1997).
Antioxidant and Anti-inflammatory Activities
Research on compounds like N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides, which are related in structure, has shown promising antioxidant and anti-inflammatory activities. Some of these compounds exhibited both antioxidant and anti-inflammatory activities, indicating their potential therapeutic uses (Koppireddi et al., 2013).
Anthelmintic Activity
Another area of research involves evaluating the anthelmintic activity of benzimidazole derivatives, akin to N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide. Studies have been conducted on novel synthesized 1,2,4-triazole moiety clubbed with benzimidazole ring, exhibiting good anthelmintic activity (Kumar & Sahoo, 2014).
Eigenschaften
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-28-15-8-6-14(7-9-15)25-11-10-24(20(25)27)13-19(26)21-12-18-22-16-4-2-3-5-17(16)23-18/h2-9H,10-13H2,1H3,(H,21,26)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUOAJQKXVFOKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NCC3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Ethyl-5-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B2481360.png)
![spiro[3H-pyrano[2,3-b]pyridine-2,1'-cyclohexane]-4-one](/img/structure/B2481361.png)
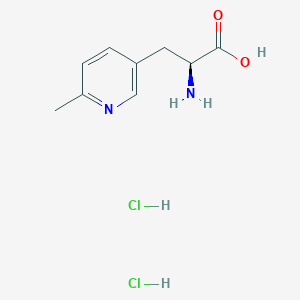
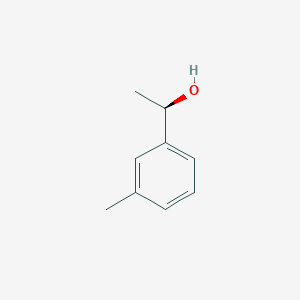
![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide](/img/structure/B2481366.png)
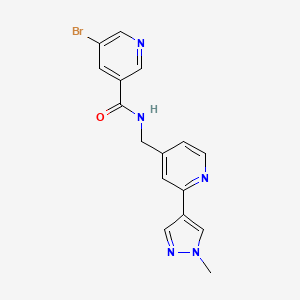
![1H,4H-[1,3]Thiazeto[3,2-a]quinoline-3-carboxylic acid, 6-fluoro-1-methyl-7-[4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]-1-piperazinyl]-4-oxo-, hydrochloride](/img/no-structure.png)
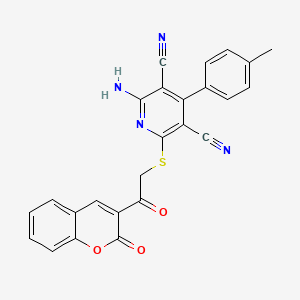
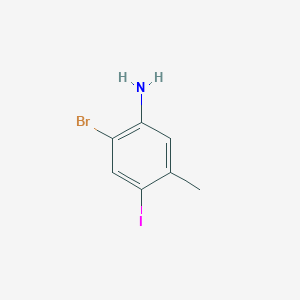
![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N-methyl-2H-triazole-4-carboxamide](/img/structure/B2481373.png)
